5,6-Dimethylnicotinic acid hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 5,6-Dimethylnicotinic acid hydrochloride typically involves the esterification of nicotinic acid derivatives . One common method includes the use of methyl nicotinate as a starting material, which undergoes a series of reactions to introduce the dimethyl groups at the 5 and 6 positions of the pyridine ring. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
5,6-Dimethylnicotinic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dimethylnicotinic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act on nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives . These receptors are ionotropic and composed of multiple subunits, which mediate various physiological responses when activated .
Comparison with Similar Compounds
5,6-Dimethylnicotinic acid hydrochloride can be compared with other similar compounds, such as:
2-Aminoisonicotinic acid hydrochloride: Another pyridine derivative with different substituents, which may exhibit distinct chemical and biological properties.
2-Chloronicotinic acid: Known for its pharmaceutical applications and different reactivity due to the presence of a chlorine atom.
Properties
IUPAC Name |
5,6-dimethylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-9-6(5)2;/h3-4H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITORUSCORGAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113124-10-0 |
Source
|
Record name | 5,6-dimethylpyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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